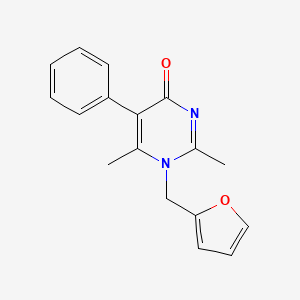![molecular formula C18H27N5O2 B5650812 2-cyclopropyl-9-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5650812.png)
2-cyclopropyl-9-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, including compounds similar to 2-cyclopropyl-9-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one, often involves intricate synthetic routes that may include Michael addition reactions and asymmetric synthesis techniques. For example, a divergent synthesis route for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones has been described, highlighting an efficient Michael addition as a key step (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives, including our compound of interest, is characterized by the presence of a spiro arrangement that incorporates two nitrogen atoms into the spirocyclic system. NMR and X-ray crystallography techniques are crucial for elucidating the structure, revealing insights into conformational preferences and intermolecular interactions (Islam et al., 2017).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives participate in various chemical reactions, reflecting their versatile chemical properties. These compounds are utilized in synthetic chemistry for the construction of complex molecules with potential biological activity. The reactivity can be influenced by substituents on the diazaspiro framework, with specific functional groups facilitating reactions such as Michael additions, cyclizations, and more (Parameswarappa & Pigge, 2011).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and crystalline structure, are influenced by the molecular arrangement and substituents. Techniques like melting point determination, solubility testing in various solvents, and crystallography studies provide valuable information on the physical characteristics of these compounds. These properties are essential for understanding the compound's behavior in different environments and for its formulation in potential applications (Zhou et al., 2001).
Chemical Properties Analysis
The chemical properties of 2-cyclopropyl-9-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one and related compounds are defined by their reactivity towards various chemical reagents. These properties are crucial for understanding the compound's potential use in synthetic organic chemistry and for developing new reactions or products based on this scaffold. Studies focusing on the reactivity patterns, stability under different conditions, and the influence of various substituents on the compound's chemical behavior are essential for fully exploiting its synthetic utility (Clark et al., 1983).
Eigenschaften
IUPAC Name |
2-cyclopropyl-9-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c1-13-19-15(21-20-13)4-5-16(24)22-10-8-18(9-11-22)7-6-17(25)23(12-18)14-2-3-14/h14H,2-12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYBSCSBMGYYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CCC(=O)N2CCC3(CCC(=O)N(C3)C4CC4)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-9-[3-(5-methyl-1H-1,2,4-triazol-3-YL)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

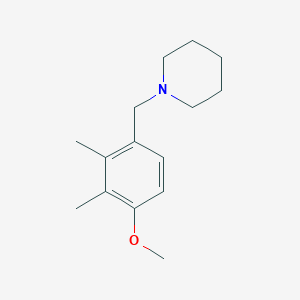
![5-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5650754.png)
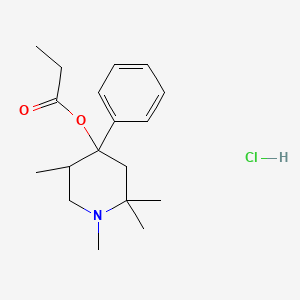
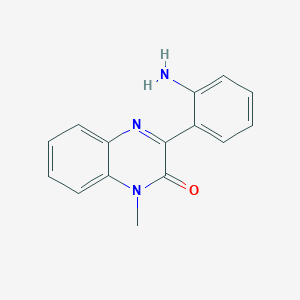

![1-(6-methyl-2-phenylpyrimidin-4-yl)-N-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5650776.png)
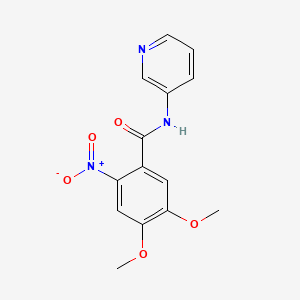
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5650788.png)
![2-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5650789.png)
![[3-(3-methyl-2-buten-1-yl)-1-(3-pyridazinylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5650790.png)
![N'-((3S*,4R*)-4-isopropyl-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-pyrrolidinyl)-N,N-dimethylurea](/img/structure/B5650792.png)
![4-[(2-{1-[(2-methyl-1,3-thiazol-4-yl)acetyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5650804.png)
![2-[4-(3-fluoro-5-isopropoxyphenyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B5650807.png)
